molecular formula C17H19NO5S B5659661 N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5659661
M. Wt: 349.4 g/mol
InChI Key: CQAMNSWBEVETSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide often involves the reaction of benzodioxane derivatives with various sulfonamides or halides in the presence of catalysts or under specific conditions to introduce the sulfonamide functional group. For instance, a study by Abbasi et al. (2019) describes the synthesis of sulfonamides having a benzodioxane moiety by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, followed by further derivatization with various alkyl/aralkyl halides (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including benzodioxine derivatives, has been extensively studied through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, Sarojini et al. (2012) utilized DFT methods to analyze the molecular geometry and vibrational frequencies of a sulfonamide compound, providing insights into the stability and electronic properties of the molecule (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds, including those containing the benzodioxine ring, are known for participating in various chemical reactions, such as sulfonation, amidation, and coupling reactions. These reactions are critical for modifying the chemical structure and thus the properties of the compounds for specific applications. For example, the sulfonation reaction has been explored for introducing sulfonic acid groups into benzodioxine derivatives, enhancing their solubility and reactivity (Ansink & Cerfontain, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The physical properties are often determined through experimental methods like thermal analysis, solubility tests, and crystallography. Studies on related sulfonamide compounds provide valuable data on their physical characteristics, which can be applied to understand the behavior of N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the application of these compounds in areas like medicinal chemistry and materials science. Research on sulfonamide derivatives highlights their potential as inhibitors of various enzymes, showing the importance of understanding their chemical behavior for drug design and other applications (Abbasi et al., 2016).

properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-2-4-14(5-3-13)21-9-8-18-24(19,20)15-6-7-16-17(12-15)23-11-10-22-16/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAMNSWBEVETSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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